2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide
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Overview
Description
2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of both a carbamoyl group and a nitro group attached to the thiophene rings, making it a unique and potentially valuable molecule in various fields of research.
Mechanism of Action
Target of Action
The primary target of 2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide, also known as N-(3-carbamoylthiophen-2-yl)-5-nitrothiophene-2-carboxamide, is the autophagy pathway . This compound inhibits autophagic flux by blocking autophagosome–lysosome fusion .
Mode of Action
This compound interacts with its targets by affecting the translocation of SNAREs Stx17 and SNAP29 on autophagosomes without impeding the completion of autophagosomes . It also reduces the interaction of Stx17 with the HOPS subunit VPS33A and the cognate lysosomal R-SNARE VAMP8 .
Biochemical Pathways
The affected pathway is the autophagy pathway, a multistep process involving de novo formation of double membrane autophagosomes that capture cytosolic constituents (cargo) and eventually fuse with lysosomes wherein the cargo gets degraded and resulting simpler biomolecules get recycled .
Pharmacokinetics
The compound’s ability to modulate autophagy suggests it can penetrate cellular membranes to reach its intracellular targets .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of autophagic flux, which could have implications in various diseases where autophagy plays a role .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of thiophene derivatives followed by the introduction of the carbamoyl group through amide formation. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps to ensure the desired product’s purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and reduce production costs while maintaining high purity standards. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino-thiophene derivatives.
Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
- N-(3-carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid
- N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-succinamic acid
Uniqueness
2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide stands out due to the specific arrangement of its functional groups, which can confer unique chemical and biological properties. Its combination of a nitro group and a carbamoyl group on the thiophene rings makes it distinct from other thiophene derivatives, potentially leading to different reactivity and applications.
Properties
IUPAC Name |
2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4S2/c11-8(14)5-3-4-18-10(5)12-9(15)6-1-2-7(19-6)13(16)17/h1-4H,(H2,11,14)(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTCSAUYKTXBKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)N)NC(=O)C2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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